N-(3-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
Overview
Description
N-(3-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.10718492 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
N-(3-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide has been synthesized using various chemical methods, demonstrating its versatility and potential for further modification and application in medicinal chemistry. For example, the solid phase synthesis technique has been utilized for the synthesis of similar compounds, providing insights into their crystal structure through single-crystal X-ray diffraction. Such structural analyses contribute to our understanding of molecular interactions and properties, critical for drug design and development (Juntao Luo & Wenqiang Huang, 2004).
Pharmaceutical Research
The compound's derivatives have been explored for their therapeutic potentials, such as in the development of growth hormone secretagogues, demonstrating the compound's utility in creating novel drugs with specific biological activities (X. Qin, 2002). Additionally, its structural analogs have shown significant anti-acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (H. Sugimoto et al., 1990).
Anticonvulsant Activity
Derivatives based on 2-piperidinecarboxylic acid, a structural component of this compound, have been synthesized and evaluated for their anticonvulsant activities. These studies are crucial for developing new treatments for epilepsy and related seizure disorders, highlighting the compound's relevance in neurological research (B. Ho, A. Crider, & J. Stables, 2001).
Gastrointestinal Motility Enhancement
Research on piperidine derivatives, related to this compound, has identified compounds that can act as selective serotonin 4 receptor agonists, offering potential as novel prokinetic agents. These findings are significant for treating gastrointestinal motility disorders, further demonstrating the broad therapeutic potential of compounds related to this compound (S. Sonda et al., 2004).
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-14-5-2-6-15(11-14)12-19-18(21)16-7-3-9-20(13-16)25(22,23)17-8-4-10-24-17/h2,4-6,8,10-11,16H,3,7,9,12-13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXNKZDJSUGUIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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